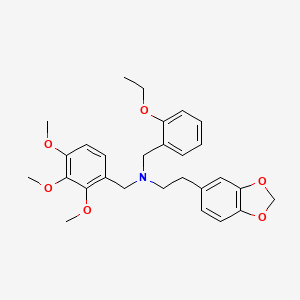
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, also known as MNMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nitrofuran compounds and has been found to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been extensively studied for its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, cell division, and protein synthesis. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its selective cytotoxicity towards cancer cells, its broad-spectrum antimicrobial activity, and its relatively low toxicity. However, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability in vivo. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide also requires further research to fully understand its mechanism of action and potential applications in drug discovery and development.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide, including the further characterization of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug discovery and development. N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide could also be studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Overall, N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide is a promising compound with significant potential for scientific research and drug development.
Synthesemethoden
N-(4-methoxy-2-nitrophenyl)-2-methyl-3-furamide can be synthesized through a multistep process that involves the reaction of 4-methoxy-2-nitroaniline with 2-methyl-3-furoic acid. The reaction is carried out in the presence of a coupling agent and a catalyst, which promotes the formation of the desired product. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-4-3-9(19-2)7-12(11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMRJLSCKGNVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-nitrophenyl)-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
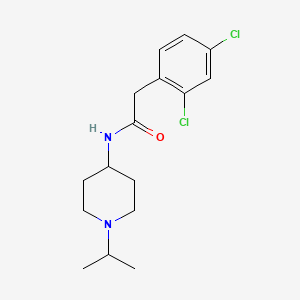
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)
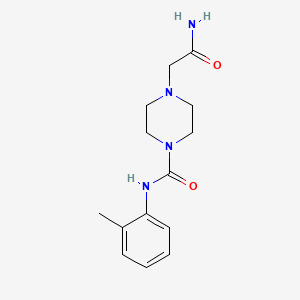
![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
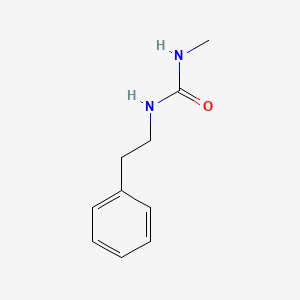
![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
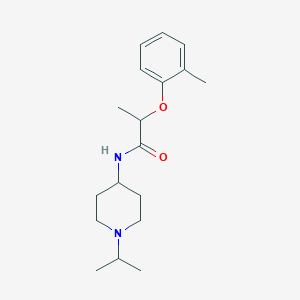
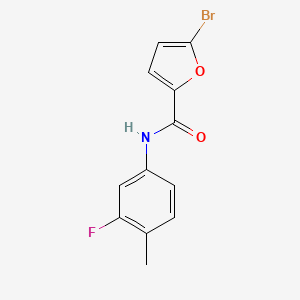
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)
